molecular formula C10H17N3 B15279182 (3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

Cat. No.: B15279182
M. Wt: 179.26 g/mol
InChI Key: QMPVNPFJPXQRPI-UHFFFAOYSA-N
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Description

(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst. For example, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with a small amount of glacial acetic acid, can be refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isopropyl and methanamine groups in (3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine enhances its ability to interact with specific biological targets, making it more versatile and potentially more effective in various applications compared to its analogs.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

(3-propan-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine

InChI

InChI=1S/C10H17N3/c1-7(2)10-8(6-11)12-13-5-3-4-9(10)13/h7H,3-6,11H2,1-2H3

InChI Key

QMPVNPFJPXQRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCCN2N=C1CN

Origin of Product

United States

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